molecular formula C8H15I B14301445 2-Iodooct-2-ene CAS No. 114474-43-0

2-Iodooct-2-ene

Cat. No.: B14301445
CAS No.: 114474-43-0
M. Wt: 238.11 g/mol
InChI Key: IGDVPUOJINZPHA-UHFFFAOYSA-N
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Description

2-Iodooct-2-ene: is an organic compound with the molecular formula C8H15I It is a vinyl iodide, characterized by the presence of an iodine atom attached to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Sonogashira Coupling Reaction: One common method for synthesizing 2-Iodooct-2-ene involves the palladium-catalyzed coupling of vinyl iodides with terminal alkynes in the presence of copper(I) iodide and a base in water.

    Copper-Catalyzed Cyanation: Another method involves the copper-catalyzed cyanation of alkenyl iodides.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated compounds.

Common Reagents and Conditions:

Major Products:

    Substitution: The major product is typically the corresponding alkane or alkene with the nucleophile replacing the iodine atom.

    Oxidation: Products can include alcohols, ketones, or carboxylic acids.

    Reduction: The major product is the corresponding alkane.

Scientific Research Applications

Chemistry: 2-Iodooct-2-ene is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: While specific biological and medicinal applications of this compound are less documented, its derivatives and related compounds are often explored for potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its role as an intermediate in various chemical processes highlights its industrial significance.

Comparison with Similar Compounds

    1-Iodooct-1-ene: Another vinyl iodide with similar reactivity but different spatial configuration.

    2-Bromooct-2-ene: A bromine analog with similar chemical properties but different reactivity due to the nature of the halogen atom.

    2-Chlorooct-2-ene: A chlorine analog with distinct reactivity patterns compared to iodine-containing compounds.

Uniqueness: 2-Iodooct-2-ene is unique due to the presence of the iodine atom, which imparts specific reactivity and stability characteristics. The larger atomic size and lower bond dissociation energy of iodine compared to bromine and chlorine make this compound particularly reactive in nucleophilic substitution reactions .

Properties

CAS No.

114474-43-0

Molecular Formula

C8H15I

Molecular Weight

238.11 g/mol

IUPAC Name

2-iodooct-2-ene

InChI

InChI=1S/C8H15I/c1-3-4-5-6-7-8(2)9/h7H,3-6H2,1-2H3

InChI Key

IGDVPUOJINZPHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C)I

Origin of Product

United States

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